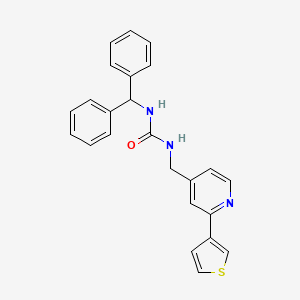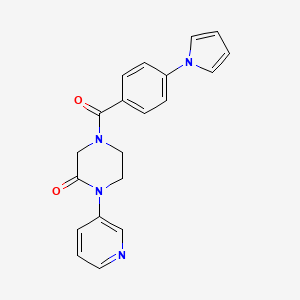
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one, also known as PBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research in synthetic chemistry has demonstrated the utility of compounds with structures related to 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one in synthesizing dyes and pigments for synthetic-polymer fibers. For example, derivatives of 1,8-naphthalic anhydride, which share some structural similarities, have been used to create yellow to orange dyes with good coloration and fastness properties on polyester. The introduction of specific substituents can significantly affect the dye's properties, indicating the potential for fine-tuning chemical properties through molecular modification (Peters & Bide, 1985).
Pharmaceutical Development
In the realm of pharmaceutical development, derivatives structurally related to this compound have been explored for their potential in treating diseases such as HIV. Compounds like BMS-663749, a prodrug of an HIV-1 attachment inhibitor, have shown promise in clinical studies for improving drug absorption and efficacy through oral administration. This suggests that modifying the chemical structure can significantly impact a drug's pharmacokinetic profile, offering insights into the design of more effective treatments (Kadow et al., 2012).
Chemical Reactions Precursor
The versatility of compounds similar to this compound extends to their use as precursors in various chemical reactions. For instance, a convenient synthesis method involving arylation of azoles followed by reduction has been developed for creating azolylpiperidines, which have applications in medicinal chemistry and drug development. This highlights the compound's role in facilitating the synthesis of potentially bioactive molecules (Shevchuk et al., 2012).
Propriétés
IUPAC Name |
1-pyridin-3-yl-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19-15-23(12-13-24(19)18-4-3-9-21-14-18)20(26)16-5-7-17(8-6-16)22-10-1-2-11-22/h1-11,14H,12-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSFOYQZDCWLDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


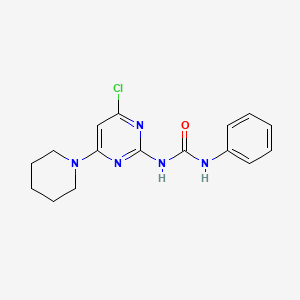
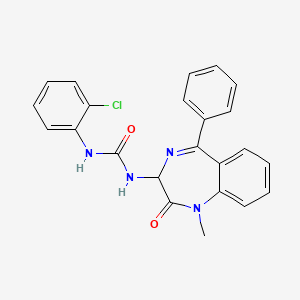
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
![2,5-dimethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2407516.png)
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)
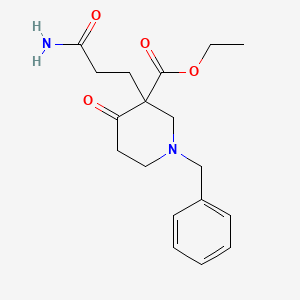
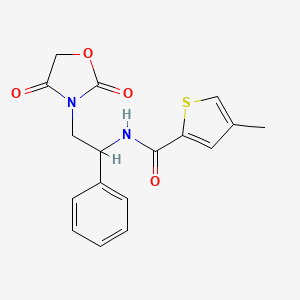
![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)
![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2407523.png)
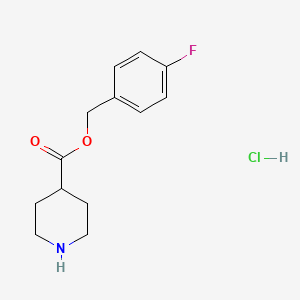
![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)
![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)
